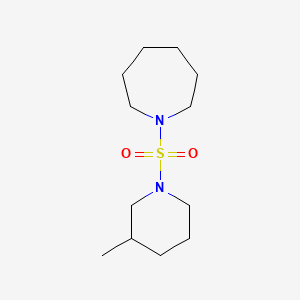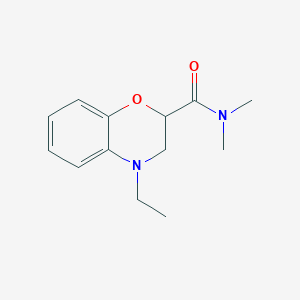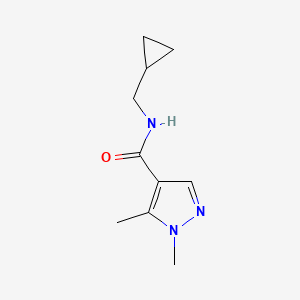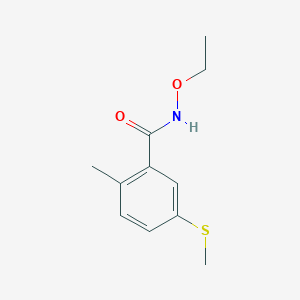
1-(3-Methylpiperidin-1-yl)sulfonylazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylpiperidin-1-yl)sulfonylazepane is a chemical compound that belongs to the class of azepanes. It is a potent and selective blocker of the voltage-gated sodium channel NaV1.7, which is predominantly expressed in the peripheral nervous system. The compound has been studied extensively for its potential use in pain management and has shown promising results in preclinical studies.
Mechanism of Action
1-(3-Methylpiperidin-1-yl)sulfonylazepane acts as a voltage-gated sodium channel blocker, specifically targeting the NaV1.7 channel. The compound binds to the channel and prevents the influx of sodium ions, which is necessary for the transmission of pain signals. By blocking this channel, the compound reduces the transmission of pain signals and provides analgesic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-Methylpiperidin-1-yl)sulfonylazepane are primarily related to its mechanism of action as a sodium channel blocker. The compound has been shown to reduce pain sensitivity in preclinical models, without affecting other sensory modalities such as touch or temperature. Additionally, the compound has been shown to have a low potential for abuse and addiction, making it an attractive candidate for pain management.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(3-Methylpiperidin-1-yl)sulfonylazepane for lab experiments is its potency and selectivity for NaV1.7. This allows for precise targeting of the channel and reduces the potential for off-target effects. Additionally, the compound has shown low toxicity in preclinical studies, making it a relatively safe compound to work with.
One limitation of the compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups. Additionally, the compound has not yet been extensively studied in clinical trials, so its efficacy and safety in humans are not yet fully understood.
Future Directions
There are several potential future directions for research on 1-(3-Methylpiperidin-1-yl)sulfonylazepane. One area of focus could be the development of new pain medications based on the compound's mechanism of action as a NaV1.7 blocker. Additionally, further research could be done to understand the compound's potential for use in other conditions, such as epilepsy or neuropathic pain.
Another potential area of research could be the development of new analogs of 1-(3-Methylpiperidin-1-yl)sulfonylazepane with improved solubility or selectivity for NaV1.7. Finally, clinical trials could be conducted to further evaluate the safety and efficacy of the compound in humans, which could lead to its eventual approval for use as a pain medication.
Synthesis Methods
The synthesis of 1-(3-Methylpiperidin-1-yl)sulfonylazepane involves the reaction of 3-methylpiperidine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting p-toluenesulfonamide is then reacted with sodium hydride and azepane to yield the final product.
Scientific Research Applications
1-(3-Methylpiperidin-1-yl)sulfonylazepane has been extensively studied for its potential use in pain management. NaV1.7 is a key target for the development of new analgesics, as it is involved in the transmission of pain signals from the periphery to the central nervous system. The compound has shown potent and selective inhibition of NaV1.7, making it a promising candidate for the development of new pain medications.
properties
IUPAC Name |
1-(3-methylpiperidin-1-yl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2S/c1-12-7-6-10-14(11-12)17(15,16)13-8-4-2-3-5-9-13/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMMPORXFVTGHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylpiperidin-1-yl)sulfonylazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[6-(Dimethylamino)pyridin-3-yl]-3-propan-2-ylurea](/img/structure/B7517046.png)








![[5-[(4-Methoxyphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methyl 3-(dimethylamino)benzoate](/img/structure/B7517099.png)
![N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide](/img/structure/B7517107.png)
![6-[4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine-1-carbonyl]-2-phenylpyridazin-3-one](/img/structure/B7517126.png)
